molecular formula C7H7ClO5 B1244594 2-Chloro-5-methylmaleylacetate

2-Chloro-5-methylmaleylacetate

Cat. No. B1244594
M. Wt: 206.58 g/mol
InChI Key: KECVAQLNZFMLLN-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methylmaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Chloro-5-methylmaleylacetate is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
2-Chloro-5-methylmaleylacetate is an oxo carboxylic acid.

Scientific Research Applications

Metabolism and Degradation Pathways

  • Metabolism of Chlorosubstituted Muconolactones : A study by Prucha, Wray, and Pieper (1996) investigated the metabolism of chlorosubstituted muconolactones, which are closely related to 2-chloro-5-methylmaleylacetate. The research explored the stereochemistry and enzymatic reactions involved in transforming these compounds into 3-methylmaleylacetate and other derivatives, highlighting the role of enzymes like muconolactone isomerase and maleylacetate reductase in these processes (Prucha, Wray, & Pieper, 1996).

  • Dechlorination of Chloromaleylacetates : Kaschabek and Reineke (2004) demonstrated the ability of maleylacetate reductase from Pseudomonas sp. strain B13 to convert 2-chloromaleylacetate to 3-oxoadipate, a crucial step in the degradation of chloroaromatic compounds. This study provides insights into the enzymatic dechlorination and degradation pathways of chlorinated derivatives like 2-chloro-5-methylmaleylacetate (Kaschabek & Reineke, 2004).

  • Substrate Specificity in Degradation : A 1995 study by the same authors focused on the specificity of substrate conversion and halide elimination by maleylacetate reductase in the degradation of chloroaromatic compounds. This research is significant for understanding how specific enzymes interact with compounds like 2-chloro-5-methylmaleylacetate during biodegradation processes (Kaschabek & Reineke, 1995).

Environmental and Biotechnological Applications

  • Degradation of Phenolic Compounds : Research by Sreekanth et al. (2009) on the thermophilic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in hybrid upflow anaerobic sludge blanket reactors, provides an understanding of the environmental and biotechnological applications of these compounds. This study is pertinent for exploring the potential uses of 2-chloro-5-methylmaleylacetate in wastewater treatment and bioremediation (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

  • Synthesis of Intermediate Compounds : The synthesis of 2-chloro-5-methylthiophene, a related compound, by Yang (2010) demonstrates the versatility of chloro-methylated compounds as intermediates in the production of pharmaceuticals and agrochemicals. This research sheds light on the synthetic applications and industrial relevance of compounds like 2-chloro-5-methylmaleylacetate (Yang, 2010).

properties

Product Name

2-Chloro-5-methylmaleylacetate

Molecular Formula

C7H7ClO5

Molecular Weight

206.58 g/mol

IUPAC Name

(E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid

InChI

InChI=1S/C7H7ClO5/c1-3(6(10)11)5(9)2-4(8)7(12)13/h2-3H,1H3,(H,10,11)(H,12,13)/b4-2+

InChI Key

KECVAQLNZFMLLN-DUXPYHPUSA-N

Isomeric SMILES

CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O

Canonical SMILES

CC(C(=O)C=C(C(=O)O)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methylmaleylacetate
Reactant of Route 2
2-Chloro-5-methylmaleylacetate
Reactant of Route 3
2-Chloro-5-methylmaleylacetate
Reactant of Route 4
2-Chloro-5-methylmaleylacetate
Reactant of Route 5
2-Chloro-5-methylmaleylacetate
Reactant of Route 6
2-Chloro-5-methylmaleylacetate

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